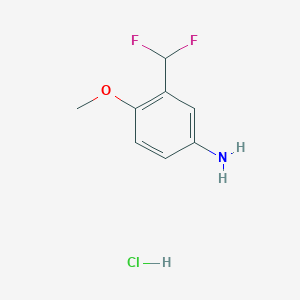

3-(difluoromethyl)-4-methoxyaniline hydrochloride

説明

3-(Difluoromethyl)-4-methoxyaniline hydrochloride (CAS: 791727-15-6) is a fluorinated aromatic amine derivative with a molecular formula of C₈H₉F₂NO·HCl and a molecular weight of 155.15 g/mol (free base) . The compound features a difluoromethyl (-CF₂H) group at the 3-position and a methoxy (-OMe) group at the 4-position of the aniline ring, which is protonated as a hydrochloride salt to enhance solubility and stability. This compound is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research, owing to the pharmacological advantages imparted by fluorine substitution .

特性

IUPAC Name |

3-(difluoromethyl)-4-methoxyaniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO.ClH/c1-12-7-3-2-5(11)4-6(7)8(9)10;/h2-4,8H,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXEJWSWZDVHOSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)C(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(difluoromethyl)-4-methoxyaniline hydrochloride typically involves the introduction of the difluoromethyl group into the aniline ring. One common method is the reaction of 4-methoxyaniline with difluoromethylating agents under specific conditions.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale difluoromethylation processes. These methods may utilize metal-based catalysts to enhance the efficiency and selectivity of the reaction. The choice of solvent, temperature, and reaction time are critical parameters that need to be optimized for industrial-scale synthesis .

化学反応の分析

Types of Reactions

3-(Difluoromethyl)-4-methoxyaniline hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions, such as temperature and solvent, vary depending on the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives .

科学的研究の応用

3-(Difluoromethyl)-4-methoxyaniline hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: It is investigated for its potential use in pharmaceuticals, particularly as a precursor to active pharmaceutical ingredients.

Industry: The compound is used in the development of agrochemicals and other industrial chemicals.

作用機序

The mechanism of action of 3-(difluoromethyl)-4-methoxyaniline hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Effects and Structural Modifications

The table below summarizes key structural analogs, highlighting substituent variations, molecular properties, and synthesis considerations:

Key Observations:

Electronic Effects: The -CF₂H group in the target compound provides moderate electron-withdrawing effects compared to -Cl or -OCF₂H, balancing reactivity and stability in synthetic pathways .

Synthetic Yields :

- Chloro-substituted analogs (e.g., 3-chloro-4-methoxyaniline HCl) exhibit lower yields (~38.5%) in acid hydrolysis reactions compared to methoxy derivatives, likely due to competing side reactions .

- Fluorinated analogs, including the target compound, often require specialized fluorinating agents or precursors, impacting scalability .

Pharmacological Implications :

- Fluorine substituents enhance bioavailability and metabolic stability by reducing basicity of adjacent amines and resisting cytochrome P450 oxidation .

- The -OCF₂H group (in 3-difluoromethoxy analog) may improve target binding affinity in kinase inhibitors, though at the cost of increased molecular weight .

Case Study: Role of Fluorine in Drug Design

The incorporation of -CF₂H in 3-(difluoromethyl)-4-methoxyaniline HCl aligns with trends in fluorinated drug development:

- Metabolic Stability : The -CF₂H group resists oxidative metabolism more effectively than -CH₃ or -Cl , prolonging half-life .

- Solubility : The hydrochloride salt form improves aqueous solubility, critical for in vivo applications .

- Steric Profile : Compared to bulkier groups like -O-Cyclopentyl , -CF₂H maintains a balance between steric hindrance and electronic effects, enabling versatile reactivity in coupling reactions .

生物活性

3-(Difluoromethyl)-4-methoxyaniline hydrochloride, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure

The chemical structure of 3-(difluoromethyl)-4-methoxyaniline hydrochloride can be represented as follows:

- Chemical Formula : C9H10ClF2N

- CAS Number : 2253630-41-8

The difluoromethyl group and methoxy substitution on the aniline ring are critical for its biological activity.

The biological activity of 3-(difluoromethyl)-4-methoxyaniline hydrochloride is attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The difluoromethyl group enhances lipophilicity and metabolic stability, potentially improving the compound’s efficacy in vivo.

Proposed Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes associated with disease pathways.

- Receptor Modulation : It could act as a modulator of certain receptors, influencing cellular responses.

Antimicrobial Properties

Research indicates that 3-(difluoromethyl)-4-methoxyaniline hydrochloride exhibits antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

In vitro studies have shown that the compound possesses anticancer properties. It has been tested against several cancer cell lines, including breast and colon cancer cells.

| Cell Line | IC50 (μM) | Type of Cancer |

|---|---|---|

| MCF-7 | 5.2 | Breast Cancer |

| HT-29 | 7.8 | Colon Cancer |

| A549 | 6.5 | Lung Cancer |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potency in cancer treatment.

Case Studies

-

Case Study on Antimicrobial Activity :

A recent publication detailed the synthesis of various derivatives of 3-(difluoromethyl)-4-methoxyaniline hydrochloride and their subsequent evaluation against resistant bacterial strains. The study found that modifications to the methoxy group significantly enhanced antimicrobial efficacy. -

Case Study on Anticancer Effects :

Another study investigated the effects of this compound on apoptosis in cancer cells. The results indicated that treatment with 3-(difluoromethyl)-4-methoxyaniline hydrochloride led to increased levels of pro-apoptotic markers, suggesting its potential role in inducing programmed cell death in tumor cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。